Antimicrobial peptide 143
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FFLPSLIGGLISAIK |
Origin of Product |
United States |
Structural Determinants and Conformational Dynamics of Antimicrobial Peptide 143
Primary Amino Acid Sequence Analysis and Implications for Functional Design
The primary structure of an antimicrobial peptide is the fundamental determinant of its activity. BP143 is a synthetic undecapeptide, a derivative of the cecropin (B1577577) A-melittin hybrid peptide BP100. The amino acid sequence of BP143 is KKLfKKILKYL-NH2. nih.gov A key feature of BP143 is the incorporation of a D-amino acid, specifically D-Phenylalanine, at the fourth position, denoted by 'f'. nih.gov
This substitution of the naturally occurring L-Phenylalanine with its D-enantiomer has significant implications for the peptide's functional design. The inclusion of a D-amino acid renders BP143 more stable against protease degradation compared to its all-L-amino acid counterpart, BP100. nih.gov This enhanced stability is a crucial attribute for therapeutic peptides. Furthermore, this modification has been shown to result in significantly lower hemolytic activity, enhancing its selectivity for microbial cells over host cells. nih.gov The design and synthesis of BP143 involves manual solid-phase synthesis using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.gov
The strategic incorporation of D-amino acids is a recognized approach to improve the therapeutic potential of antimicrobial peptides by addressing issues of proteolytic instability and cytotoxicity. nih.gov
Secondary and Tertiary Structural Features and Their Role in Activity
While unstructured in aqueous solutions, antimicrobial peptides like BP143 typically adopt a defined secondary structure upon interaction with biological membranes. mdpi.com This induced conformation is critical for their antimicrobial function. The structural characteristics of BP143 and its derivatives, such as their helicity, are pivotal to their mechanism of action. mdpi.com
Circular dichroism studies have indicated that multimeric forms of BP143, such as carbopeptides, exhibit a disordered structure in phosphate (B84403) buffer but become moderately structured in membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) and 50% trifluoroethanol (TFE). researchgate.net In these environments, they display characteristics of an α-helical conformation. researchgate.net The degree of secondary structure formation can be influenced by conjugation. For instance, the conjugation of BP143 with the plant defense elicitor peptide Pep13 can lead to sequences with a high hydrophobic moment, suggesting the potential for a well-defined amphipathic structure. nih.gov Nuclear magnetic resonance (NMR) studies on related peptides have shown that they can adopt helical conformations in the presence of membrane mimetics. mdpi.com
The ability to form an amphipathic α-helix allows the peptide to insert into the lipid bilayer of microbial membranes, which is a key step in its antimicrobial action. mdpi.com The precise conformation and orientation of the peptide within the membrane are influenced by factors such as peptide concentration and the lipid composition of the target membrane. mdpi.com
Amphipathicity and Charge Distribution in Relation to Microbial Membrane Interactions
A defining characteristic of many antimicrobial peptides, including BP143, is their amphipathic nature and cationic charge. nih.gov Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues, which, in an α-helical conformation, results in a hydrophobic face and a hydrophilic face. The positive charge of BP143, conferred by its lysine (B10760008) residues, facilitates the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govmdpi.com
This initial binding is followed by the insertion of the hydrophobic face of the peptide into the lipid core of the membrane. mdpi.com This interaction disrupts the membrane integrity, leading to permeabilization and ultimately cell death. nih.gov The specific distribution of charges and the degree of amphipathicity are critical for both antimicrobial potency and selectivity. An optimal balance is required to maximize interaction with microbial membranes while minimizing lysis of host cells, which are typically zwitterionic. The conjugation of BP143 with other peptides can alter its hydrophobic moment, thereby modulating its amphipathicity and potentially its bioactivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Antimicrobial Peptide 143 and its Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to correlate the structural or physicochemical properties of compounds with their biological activities. creative-peptides.com These models are valuable tools in drug discovery for predicting the activity of new compounds and for guiding the design of more potent analogues. creative-peptides.com
While extensive QSAR studies specifically focused on BP143 and its direct analogs are not widely reported in the reviewed literature, the principles of QSAR are broadly applied to the field of antimicrobial peptides. nih.govrsc.org For peptides, QSAR models can be developed by parameterizing the amino acid sequence using various descriptors. These can include descriptors for individual amino acids that account for properties like hydrophobicity, size, and charge, as well as descriptors for the entire peptide, such as its net charge, helical content, and hydrophobic moment. nih.gov
The development of a robust QSAR model for BP143 would involve the synthesis and testing of a series of analogues with systematic variations in their amino acid sequence. The resulting activity data, such as the minimum inhibitory concentration (MIC), would then be correlated with the calculated structural descriptors to build a predictive model. Such a model could elucidate the key structural determinants for the antimicrobial activity of BP143 and guide the in silico design of novel derivatives with enhanced efficacy and selectivity.
Impact of Multimerization and Conjugation Strategies on Conformational Behavior and Biological Activity
To enhance the therapeutic potential of antimicrobial peptides, various multimerization and conjugation strategies are employed. These modifications can influence the peptide's conformational behavior, stability, and biological activity.
Multimerization: One approach is the creation of multimeric structures, where multiple copies of the peptide are linked to a central scaffold. nih.gov For BP143, this has been demonstrated through the synthesis of "carbopeptides," where two or four copies of the peptide are attached to a carbohydrate template like cyclodithioerythritol (cDTE) or α-D-galactopyranoside (Galp). nih.govresearchgate.net While these multivalent constructs have been shown to exhibit high antimicrobial activity, a significant multimeric effect (a greater than additive increase in activity) is not always observed. nih.gov However, pre-assembling the peptides in this manner can lead to an enhanced bactericidal effect. nih.govresearchgate.net Dimerization, through linkers like lysine, is another strategy to potentially increase the local concentration of the peptide at the microbial membrane. nih.gov
Conjugation: BP143 has also been conjugated to other molecules to create hybrid peptides with dual functionalities. For example, it has been linked to plant defense elicitor peptides like Pep13. nih.gov The resulting conjugates have shown improved activity against certain plant-pathogenic bacteria compared to BP143 alone. nih.gov The orientation of the conjugation (i.e., whether BP143 is at the N- or C-terminus) can influence the antibacterial activity. nih.gov Such conjugation strategies can also impact the secondary structure and amphipathicity of the resulting molecule. nih.gov
These chemical modifications represent a promising avenue for the development of novel antimicrobial agents based on the BP143 scaffold with tailored activities and properties.
Interactive Data Table of Research Findings Please note: The following table is a summary of findings from the text and is for illustrative purposes.
| Modification Strategy | Key Findings | Impact on Activity |
| D-amino acid incorporation | Substitution of L-Phe with D-Phe at position 4. nih.gov | Increased stability to protease degradation and reduced hemolytic activity. nih.gov |
| Multimerization (Carbopeptides) | Two or four copies of BP143 linked to a carbohydrate template. nih.govresearchgate.net | High antimicrobial activity, enhanced bactericidal effect, but not always a significant multimeric effect. nih.govresearchgate.net |
| Conjugation (with Pep13) | BP143 linked to the plant defense elicitor peptide Pep13. nih.gov | Improved activity against specific plant-pathogenic bacteria. nih.gov |
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| 9-fluorenylmethyloxycarbonyl | Fmoc |
| Antimicrobial peptide 100 | BP100 |
| This compound | BP143 |
| cyclodithioerythritol | cDTE |
| D-Phenylalanine | D-Phe |
| L-Phenylalanine | L-Phe |
| lipopolysaccharides | LPS |
| sodium dodecyl sulfate | SDS |
Molecular Mechanisms of Antimicrobial Action Investigated Through Research
Membrane Interaction and Permeabilization Models (e.g., Barrel-Stave, Toroidal Pore, Carpet, Aggregate Models in experimental and computational studies)
The antimicrobial activity of BP143 is primarily attributed to its ability to permeabilize and disrupt microbial membranes, a mechanism shared by many cationic antimicrobial peptides. nih.gov While direct, extensive studies on the precise biophysical model for BP143 are limited, a comprehensive understanding can be derived from research on its parent peptide, BP100 (KKLFKKILKYL-NH₂), which differs only by the chirality of a single amino acid. nih.govmdpi.comnih.gov This structural similarity suggests a closely related mechanism of action. For these peptides, membrane disruption is considered the principal cause of cell death. nih.gov
Investigations combining spectroscopic techniques, biophysical analysis, microscopy, and molecular dynamics (MD) simulations on BP100 provide a detailed model of its membrane interaction. mdpi.comnih.gov These studies show that BP100, which is unstructured in aqueous solutions, transitions into an α-helical conformation upon binding to membranes, particularly those with a net negative charge (anionic), characteristic of bacterial membranes. mdpi.comnih.govnih.gov The initial interaction is electrostatic, driven by the attraction between the peptide's positive lysine (B10760008) residues and the negatively charged phospholipid headgroups of the bacterial membrane. nih.govmdpi.com
Following this initial binding, MD simulations reveal a "carpet-like" mechanism. mdpi.comnih.gov The peptide first aligns parallel to the membrane surface. Subsequently, it flips, allowing its hydrophobic face to insert into the lipid bilayer's core. mdpi.comnih.gov This insertion does not form a stable, well-defined channel as described by the barrel-stave or toroidal pore models. Instead, it causes significant physical perturbations, including sharp local membrane thinning, increased water penetration, and a decrease in the lateral diffusion of lipids. mdpi.comnih.govrsc.orgresearchgate.net This process of membrane destabilization and permeabilization ultimately leads to the loss of cellular integrity and cell death. mdpi.com The ability of BP100 to translocate across the membrane at both high and low concentrations further supports a mechanism of severe membrane damage rather than the formation of discrete pores. mdpi.com
| Research Area | Methodology | Key Findings for BP100 (Analogue to BP143) | Inferred Mechanism | References |
|---|---|---|---|---|
| Peptide Conformation | Spectroscopic Techniques (e.g., Circular Dichroism) | Transitions from an unstructured state in water to an α-helix upon binding to anionic membranes. | Membrane-induced folding is a prerequisite for activity. | mdpi.comnih.gov |
| Membrane Binding & Insertion | Molecular Dynamics (MD) Simulations | Initial electrostatic binding parallel to the surface, followed by a flip to insert the hydrophobic face into the bilayer core. | Two-step process involving electrostatic and hydrophobic interactions. | mdpi.comnih.govtandfonline.com |
| Membrane Perturbation | MD Simulations, Biophysical Analysis | Induces significant local membrane thinning, slows lateral lipid diffusion, and promotes water penetration. | Disruptive "carpet-like" or detergent-like action. | mdpi.comnih.govrsc.orgresearchgate.net |
| Membrane Permeabilization | Biophysical Leakage Assays, Microscopy | Causes high-degree leakage and membrane disruption, leading to vesicle formation. Peptide can translocate across the bilayer. | Severe membrane damage and lysis, not stable pore formation. | mdpi.com |
Intracellular Target Modulation and Interference with Essential Microbial Processes (e.g., nucleic acid synthesis, protein synthesis, enzyme activity, cell wall biosynthesis inhibition research)
While the primary bactericidal action of BP143 is centered on membrane disruption, the ability of its parent peptide, BP100, to translocate across lipid bilayers suggests that its activity may not be exclusively extracellular. mdpi.com Research has demonstrated that BP100 can function as a cell-penetrating peptide, efficiently transporting cargo into the cytosol of plant cells, which supports its capacity for membrane translocation. nih.gov
However, once inside the cell, specific intracellular targets for BP143 or BP100 have not been identified in the existing literature. For the broader class of antimicrobial peptides, several intracellular mechanisms have been described. nih.govnih.gov Some peptides, after entering the cytoplasm, can interfere with essential microbial processes. nih.govasm.org These mechanisms include:
Inhibition of Nucleic Acid Synthesis: Binding to DNA and RNA to disrupt replication and transcription. nih.govnih.gov
Inhibition of Protein Synthesis: Targeting ribosomes to block translation. nih.govasm.org
Inhibition of Enzyme Activity: Disrupting the function of critical metabolic or structural enzymes. mdpi.com
Inhibition of Cell Wall Biosynthesis: Interfering with the synthesis of peptidoglycan precursors. nih.gov
Although these represent potential modes of action for antimicrobial peptides in general, current research does not specifically attribute these intracellular inhibitory activities to BP143. Its lethal effect is predominantly explained by the pronounced damage inflicted upon the cell membrane.
Mechanisms Beyond Direct Microbicidal Activity (e.g., antibiofilm activity, quorum sensing inhibition studies)
In addition to direct killing of planktonic bacteria, many antimicrobial peptides can also combat microbial communities through mechanisms like inhibiting biofilm formation or disrupting established biofilms. nih.govfrontiersin.orgmdpi.com Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from conventional antibiotics and host immune responses. nih.gov
General antibiofilm mechanisms for peptides include:
Inhibiting bacterial attachment to surfaces, the first step in biofilm formation. mdpi.com
Disrupting the mature biofilm matrix , often by degrading components like polysaccharides. mdpi.com
Interfering with cell-to-cell signaling (quorum sensing), which bacteria use to coordinate biofilm development. nih.gov
Inhibiting the bacterial stringent response by binding to signaling molecules like (p)ppGpp, which prevents biofilm formation. mdpi.comfrontiersin.org
While tryptophan-substituted analogues of BP100 have demonstrated antibiofilm activities, specific studies detailing the antibiofilm or quorum sensing inhibition capabilities of the unmodified BP143 peptide are not prevalent in the reviewed literature. mdpi.com However, the fundamental membrane-disruptive properties of BP143 suggest a potential to act on biofilm-embedded cells, though this specific function requires further investigation. peptide.com
Role of Environmental Factors in Modulating Antimicrobial Activity (e.g., impact of physiological salt concentrations and pH on peptide function)
The antimicrobial efficacy of cationic peptides like BP143 can be significantly influenced by environmental conditions such as salt concentration and pH. nih.gov The initial, crucial interaction between the positively charged peptide and the negatively charged bacterial membrane is electrostatic. nih.gov
High concentrations of cations (e.g., Na⁺, Mg²⁺, Ca²⁺) in the environment can diminish the activity of many antimicrobial peptides. nih.gov These ions can shield the negative charges on the bacterial surface, thereby weakening the electrostatic attraction that draws the peptide to the membrane. This interference can increase the minimum inhibitory concentration (MIC) required for the peptide to be effective. Computational studies on the parent peptide BP100 have confirmed that its membrane-perturbing effects are dependent on the presence of salts, highlighting the sensitivity of this peptide family to ionic strength. rsc.orgresearchgate.net
The environmental pH also plays a critical role. pH can alter the net charge of the peptide by affecting the protonation state of its amino acid side chains (such as the lysine residues in BP143). A change in net positive charge can directly impact the peptide's ability to bind to the bacterial membrane. rsc.orgmdpi.com Furthermore, pH can influence the peptide's secondary structure and aggregation state, which are also vital for its antimicrobial function. While the general principles are well-established for antimicrobial peptides, specific experimental data detailing the precise effects of varying pH and salt concentrations on BP143 activity were not found in the provided research.
Biosynthesis, Advanced Production, and Engineering Methodologies for Antimicrobial Peptide 143
Discovery from Natural Sources and Advanced Isolation Techniques
Antimicrobial peptides are ubiquitously found in nature, produced by organisms ranging from bacteria and fungi to plants and animals as part of their innate immune system. asm.orgresearchgate.net The initial discovery of a novel AMP, such as Antimicrobial Peptide 143, typically begins with the screening of extracts from these natural sources. For instance, AMPs have been isolated from the skin secretions of amphibians, the leaves and stems of plants, and the venom of reptiles and arthropods. researchgate.netbanglajol.info
The isolation and purification of AMPs from these complex biological mixtures is a multi-step process. researchgate.net Common initial extraction methods include solid-phase extraction and chemical extraction. banglajol.info Following extraction, a series of purification steps are necessary to isolate the specific peptide of interest. High-performance liquid chromatography (HPLC) is a widely used technique for separating peptides from other components in the extract. researchgate.net Further characterization often involves techniques like gel electrophoresis, mass spectrometry, and Edman degradation to determine the peptide's molecular weight and amino acid sequence. researchgate.netbanglajol.info
While direct isolation from natural sources is a fundamental approach, it can be a laborious and expensive process, often yielding low quantities of the desired peptide. nih.gov This is particularly true for AMPs found in rare organisms with limited populations. nih.gov
Recombinant Expression Systems and Strategies for Enhanced Yields in Research
To overcome the limitations of natural extraction, recombinant DNA technology offers a cost-effective and scalable method for producing AMPs like this compound. remedypublications.comnih.gov This involves introducing the gene encoding the peptide into a host organism, which then produces the peptide in larger quantities. benthamdirect.com
A variety of expression systems are available, each with its own advantages. remedypublications.com The Escherichia coli expression system is one of the most common due to its well-understood genetics, rapid growth, and mature expression technologies. microbialtec.com However, the production of AMPs in E. coli can be toxic to the host cells. To mitigate this, AMPs are often expressed as fusion proteins, where the AMP is linked to a larger, more stable protein partner. This fusion strategy can protect the host from the AMP's lethal effects and also prevent the peptide from being degraded by host proteases. remedypublications.com
Yeast expression systems, such as Pichia pastoris, are another popular choice. microbialtec.com Yeast can perform post-translational modifications and are less prone to some of the issues seen in bacterial systems. nih.govacs.org For example, Pichia pastoris has been successfully used to produce the AMP thanatin (B1575696) with high yields. nih.gov Other expression systems, including those based on Bacillus subtilis and lactic acid bacteria, have also been developed for AMP production. microbialtec.com Plant-based expression systems are also emerging as a low-cost, scalable alternative for producing recombinant AMPs. nih.gov
Table 1: Comparison of Recombinant Expression Systems for Antimicrobial Peptides
| Expression System | Key Advantages | Common Challenges | Example Host Organisms |
|---|---|---|---|
| Bacterial | Rapid growth, high yield, well-established protocols, low cost. remedypublications.commicrobialtec.com | Potential for peptide toxicity, lack of post-translational modifications, formation of inclusion bodies. remedypublications.com | Escherichia coli, Bacillus subtilis. microbialtec.com |
| Yeast | Capable of post-translational modifications, high expression levels, can secrete peptides. microbialtec.comnih.gov | Slower growth than bacteria, potential for glycosylation issues. eurekaselect.com | Pichia pastoris, Saccharomyces cerevisiae. acs.org |
| Plant | Low production cost, scalable, low risk of human pathogen contamination. nih.gov | Longer production times, complex purification processes. nih.gov | Nicotiana tabacum (tobacco), Arabidopsis thaliana. nih.gov |
| Insect Cell | High levels of expression, proper protein folding and modifications. | Higher cost and more complex culture conditions compared to microbial systems. | Spodoptera frugiperda (Sf9 cells). |
Chemical Synthesis Techniques and Their Utility for Precise Peptide Modification
Chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is a cornerstone for producing AMPs and for introducing precise modifications to their structure. nih.govspringernature.com SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is attached to a solid resin support. hilarispublisher.com This method offers high purity and the flexibility to create peptide libraries for screening and optimization. hilarispublisher.comhilarispublisher.com
The two main strategies in SPPS are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which refer to the type of protecting group used for the amino terminus of the amino acids. hilarispublisher.com The Fmoc strategy is often preferred as it uses milder conditions for deprotection. hilarispublisher.com
A significant advantage of chemical synthesis is the ability to incorporate non-natural amino acids, fluorescent labels, or other chemical moieties at specific positions within the peptide sequence. hilarispublisher.comnih.gov This level of control is invaluable for structure-activity relationship studies and for developing peptides with enhanced properties, such as increased stability or targeted activity. nih.gov For example, SPPS has been used to create modified peptides with improved activity against multidrug-resistant bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA). hilarispublisher.com
Rational Design Principles for this compound Optimization
Rational design involves using knowledge of the physicochemical properties and structure-activity relationships of AMPs to create new peptides with improved characteristics. nih.gov The goal is often to enhance antimicrobial potency while minimizing toxicity to host cells. upm.edu.my Key properties that are frequently targeted for optimization include net charge, hydrophobicity, amphipathicity, and secondary structure. nih.gov
Common rational design strategies include:
Amino Acid Substitution: Replacing specific amino acids can fine-tune the peptide's properties. For instance, substituting certain residues with positively charged amino acids like lysine (B10760008) or arginine can enhance the peptide's interaction with negatively charged bacterial membranes. nih.govfrontiersin.org Similarly, incorporating hydrophobic residues like tryptophan can increase the peptide's ability to disrupt microbial membranes. upm.edu.mynih.gov
Peptide Hybridization: This strategy involves combining sequences from two or more different AMPs to create a hybrid peptide with the desired properties of the parent molecules. nih.govresearchgate.net For example, a cecropin (B1577577) A-melittin hybrid combines the antimicrobial activity of both peptides while aiming for reduced cytotoxicity. nih.gov
D-amino Acid Incorporation: Most natural peptides are composed of L-amino acids. Introducing D-amino acids can make the peptide more resistant to degradation by proteases, thereby increasing its stability and bioavailability.
Cyclization Strategies: Cyclizing the peptide, either head-to-tail or through disulfide bridges, can confer greater structural stability and resistance to proteolysis. upm.edu.myresearchgate.net
Table 2: Rational Design Strategies for AMP Optimization
| Strategy | Description | Potential Outcome |
|---|---|---|
| Amino Acid Substitution | Replacing specific amino acids in the peptide sequence. frontiersin.org | Enhanced antimicrobial activity, increased cell selectivity, improved stability. nih.govfrontiersin.org |
| Peptide Hybridization | Combining fragments from different antimicrobial peptides. researchgate.net | Broadened antimicrobial spectrum, reduced toxicity. nih.gov |
| D-amino Acid Incorporation | Substituting L-amino acids with their D-isomers. | Increased resistance to proteolytic degradation, longer half-life. |
| Cyclization | Forming a cyclic structure through covalent bonds. researchgate.net | Enhanced stability, constrained conformation leading to higher activity. upm.edu.my |
Computational Approaches in Peptide Design and Activity Prediction
In recent years, computational approaches have become indispensable tools for accelerating the discovery and design of novel AMPs. mdpi.comuq.edu.au These in silico methods can predict the antimicrobial activity and other properties of peptide sequences, significantly reducing the time and cost associated with experimental screening. mdpi.com
Machine Learning and Deep Learning: Machine learning algorithms, such as random forests and support vector machines, can be trained on large datasets of known AMPs to build models that predict whether a new peptide sequence is likely to have antimicrobial activity. nih.govmdpi.com Deep learning models, including long short-term memory (LSTM) networks, can even generate entirely new peptide sequences with predicted antimicrobial properties. nih.govnih.gov
Molecular Dynamics Simulations: These simulations can model the interactions between an AMP and a bacterial membrane at the atomic level. acs.org This provides valuable insights into the peptide's mechanism of action and can help guide the design of more effective variants. nih.gov
In Silico Library Screening: Computational tools can be used to screen vast virtual libraries of peptide sequences to identify promising candidates for synthesis and experimental testing. mdpi.com This approach allows for the exploration of a much larger chemical space than would be feasible with traditional methods alone. mdpi.com
The integration of these computational tools into the AMP design pipeline has the potential to revolutionize the development of new antimicrobial therapeutics. rsc.orgrsc.org
Microbial Resistance Mechanisms to Antimicrobial Peptides: Research Perspectives
Bacterial Strategies for Evading Antimicrobial Peptide 143 Action
Bacteria have developed a sophisticated array of defense mechanisms to counteract the effects of cationic antimicrobial peptides such as this compound. These strategies are crucial for their survival and can be broadly categorized into altering the cell surface, enzymatic degradation, active removal of the peptide, and forming protective communities. nih.govroyalsocietypublishing.org
A primary defense is the alteration of the cell surface charge . The initial interaction between the positively charged this compound and the bacterial cell is typically an electrostatic attraction to the negatively charged components of the bacterial cell envelope. nih.govtandfonline.com To circumvent this, bacteria can modify their surface to reduce this negative charge, thereby creating an electrostatic repulsion against the peptide. In Gram-negative bacteria, this is often achieved by modifying the lipopolysaccharide (LPS) layer. mdpi.comfrontiersin.org For instance, additions of positively charged molecules like aminoarabinose or phosphoethanolamine to the lipid A component of LPS can neutralize the negative charge. mdpi.comresearchgate.net Similarly, Gram-positive bacteria can incorporate D-alanine into their teichoic acids, which introduces positive charges and reduces the binding of cationic peptides. nih.govnih.govfrontiersin.org
Another effective evasion tactic is protease-mediated degradation . Many pathogenic bacteria secrete proteases that can specifically recognize and cleave antimicrobial peptides, rendering them inactive. nih.govnih.gov These enzymes can be highly efficient, breaking down the peptide before it can reach its target on the bacterial membrane. nih.gov Pathogens like Staphylococcus aureus and Group A Streptococcus are known to produce proteases that degrade various host defense peptides. nih.gov
Active efflux pump systems also play a significant role in antimicrobial peptide resistance. asm.orgwikipedia.org These are transport proteins located in the bacterial membrane that actively pump out a wide range of toxic compounds, including antimicrobial peptides, from the cell's interior. wikipedia.orgfrontiersin.org By expelling the peptides, these pumps prevent them from reaching a concentration high enough to kill the bacterium. royalsocietypublishing.org Major families of efflux pumps, such as the Resistance-Nodulation-Division (RND) and ATP-Binding Cassette (ABC) superfamilies, are involved in this process. nih.govresearchgate.net
Finally, biofilm formation is a powerful resistance strategy. nih.govresearchgate.net Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a physical barrier, impeding the penetration of antimicrobial peptides. nih.govmdpi.comasm.org This matrix can bind and sequester the peptides, preventing them from reaching the bacterial cells within the biofilm. nih.gov Furthermore, bacteria within a biofilm often exhibit a slower growth rate and altered metabolism, which can also contribute to their increased tolerance to antimicrobial agents. mdpi.com
| Bacterial Evasion Strategy | Mechanism of Action | Key Bacterial Components Involved |
| Cell Surface Charge Alteration | Modification of the cell envelope to reduce the net negative charge, leading to electrostatic repulsion of the cationic peptide. | Lipopolysaccharide (LPS) in Gram-negative bacteria; Teichoic acids in Gram-positive bacteria. |
| Protease-Mediated Degradation | Secretion of bacterial enzymes (proteases) that specifically cleave and inactivate the antimicrobial peptide. | Extracellular or membrane-associated proteases. |
| Active Efflux Pump Systems | Transmembrane proteins that actively transport the antimicrobial peptide out of the bacterial cell, preventing it from reaching its target. | Efflux pumps from families such as ABC (ATP-Binding Cassette) and RND (Resistance-Nodulation-Division). |
| Biofilm Formation | Growth within a protective, self-produced matrix of extracellular polymeric substances (EPS) that physically blocks and sequesters the peptide. | EPS matrix (polysaccharides, proteins, eDNA), altered metabolic state of biofilm-resident bacteria. |
Genetic and Molecular Basis of Resistance Development and Propagation in Pathogens
The development and spread of resistance to antimicrobial peptides like this compound are driven by specific genetic and molecular mechanisms. These can arise through mutations in the bacterial chromosome or, more commonly, through the acquisition of resistance genes via horizontal gene transfer. mdpi.comnih.gov
A key element in the genetic basis of resistance involves two-component regulatory systems (TCS) . These systems enable bacteria to sense environmental changes, such as the presence of antimicrobial peptides, and respond by altering gene expression. researchgate.net For example, the PhoP/PhoQ and PmrA/PmrB systems in Gram-negative bacteria can be activated by cationic antimicrobial peptides. researchgate.net This activation triggers the expression of genes responsible for modifying the bacterial cell surface, such as the addition of positively charged groups to LPS, which in turn confers resistance. frontiersin.orgresearchgate.net
Resistance genes can also be acquired through horizontal gene transfer (HGT) , which allows for the rapid dissemination of resistance determinants between different bacteria, even across species. nih.govbiorxiv.orgdroracle.ai The three primary mechanisms of HGT are:
Conjugation: The transfer of genetic material, often in the form of plasmids, through direct cell-to-cell contact. droracle.ainih.gov
Transformation: The uptake and incorporation of free DNA from the environment. droracle.ai
Transduction: The transfer of bacterial DNA from one bacterium to another by a bacteriophage (a virus that infects bacteria). droracle.ai
Mobile genetic elements, such as plasmids and transposons, are frequently the carriers of these resistance genes. wikipedia.orgnih.gov For instance, genes encoding efflux pumps or enzymes that modify the cell surface can be located on these mobile elements, facilitating their spread throughout a bacterial population. nih.govnih.gov While the horizontal transfer of antimicrobial peptide resistance genes is known to occur, some research suggests it may be less frequent than the transfer of antibiotic resistance genes, potentially due to factors related to the functional compatibility of the genes in a new host. nih.govbiorxiv.org
Academic Research on Overcoming Antimicrobial Peptide Resistance
In light of the growing challenge of bacterial resistance, a significant area of academic research is focused on strategies to overcome these defense mechanisms and restore the efficacy of antimicrobial peptides. One of the most promising approaches is the use of synergistic combination strategies . nih.govnih.govacs.org
This involves combining this compound with other antimicrobial agents, such as conventional antibiotics. frontiersin.org The rationale behind this approach is that the antimicrobial peptide can disrupt the bacterial membrane, which in turn facilitates the entry of the antibiotic into the cell, allowing it to reach its intracellular target more effectively. nih.govacs.orgresearchgate.net This synergistic action can lead to a more potent bactericidal effect at lower concentrations of both agents, potentially reducing toxicity and slowing the development of resistance. frontiersin.org
Another strategy is to use antimicrobial peptides to combat biofilms . As peptides can disrupt the biofilm matrix and kill the embedded bacteria, they can be used in combination with antibiotics that are typically ineffective against biofilms. researchgate.netmdpi.com This approach can help to clear persistent, biofilm-associated infections. nih.gov
Research is also exploring the development of compounds that inhibit specific bacterial resistance mechanisms. For example, efflux pump inhibitors (EPIs) can be co-administered with antimicrobial peptides. frontiersin.orgnih.gov These inhibitors block the action of the efflux pumps, preventing the bacteria from expelling the peptide and thereby increasing its intracellular concentration to effective levels. nih.gov Similarly, targeting the regulatory systems that control resistance, such as the two-component systems, is another avenue of investigation to re-sensitize resistant bacteria to the action of antimicrobial peptides. caister.com
| Research Strategy | Mechanism of Action | Desired Outcome |
| Synergistic Combination with Antibiotics | The antimicrobial peptide permeabilizes the bacterial membrane, enhancing the uptake and efficacy of a conventional antibiotic. | Increased bactericidal activity; overcoming existing antibiotic resistance; reducing the required dose of both agents. |
| Combination with Biofilm-Disrupting Agents | The antimicrobial peptide helps to break down the protective biofilm matrix, exposing the resident bacteria to the effects of other antimicrobial agents. | Eradication of persistent biofilm infections that are resistant to conventional antibiotic monotherapy. |
| Use of Resistance Mechanism Inhibitors | Co-administration of the antimicrobial peptide with a compound that specifically inhibits a bacterial resistance mechanism, such as an efflux pump inhibitor (EPI). | Restoration of the antimicrobial peptide's activity against resistant bacterial strains by disabling their defense mechanisms. |
Advanced Research Methodologies and Analytical Techniques for Antimicrobial Peptide 143 Studies
In Vitro Assays for Antimicrobial Activity and Specificity Assessment
In vitro assays are fundamental to characterizing the antimicrobial properties of AMP 143. These assays provide quantitative data on its efficacy against various microorganisms and offer insights into its mode of action.
Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.com For AMP 143, the MIC is determined using broth microdilution assays, where two-fold serial dilutions of the peptide are incubated with a standardized inoculum of bacteria. mdpi.com The results of these assays are critical for assessing the potency of AMP 143 against a panel of clinically relevant pathogens.
Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. Following the MIC assay, an aliquot from the wells showing no visible growth is sub-cultured onto agar (B569324) plates. The lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability is considered the MBC. figshare.com Comparing the MIC and MBC values helps to determine whether AMP 143 is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Membrane Permeabilization Assays: A key mechanism of action for many antimicrobial peptides is the disruption of microbial cell membranes. nih.gov Several fluorescence-based assays are employed to assess the ability of AMP 143 to permeabilize bacterial membranes.
N-Phenyl-1-naphthylamine (NPN) Uptake Assay: This assay is used to assess the permeabilization of the outer membrane of Gram-negative bacteria. NPN is a fluorescent probe that exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the hydrophobic interior of the cell membrane. An increase in fluorescence upon addition of AMP 143 indicates its ability to disrupt the outer membrane, allowing NPN to enter. nih.gov
diSC3-5 Assay: This assay measures the depolarization of the cytoplasmic membrane potential. The fluorescent probe diSC3-5 accumulates in polarized membranes, leading to self-quenching of its fluorescence. Disruption of the membrane potential by AMP 143 causes the release of the probe into the cytoplasm, resulting in an increase in fluorescence. oup.com
Propidium Iodide (PI) Uptake Assay: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the cell membrane is compromised by AMP 143, PI enters the cell and binds to DNA, leading to a significant increase in fluorescence. This assay provides a direct measure of membrane integrity. nih.gov
Table 1: Illustrative In Vitro Activity of Antimicrobial Peptide 143 interactive-table
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Membrane Permeabilization (Fluorescence Units) |
|---|---|---|---|
| Staphylococcus aureus | 8 | 16 | 1200 |
| Escherichia coli | 16 | 32 | 1500 |
| Pseudomonas aeruginosa | 32 | 64 | 1800 |
| Candida albicans | 4 | 8 | 1000 |
Spectroscopic Techniques for Structural Elucidation and Conformational Studies
Spectroscopic techniques are indispensable for determining the three-dimensional structure of AMP 143 and for studying its conformational changes upon interaction with membrane mimetic environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the high-resolution structure of peptides in solution. nih.gov Two-dimensional NMR techniques, such as TOCSY and NOESY, are used to obtain through-bond and through-space correlations between protons, which are then used to calculate the three-dimensional structure of AMP 143. hku.hk NMR studies can be performed in various solvent systems, including aqueous solutions, organic solvents like trifluoroethanol (TFE) that promote helicity, and in the presence of detergent micelles or lipid bicelles that mimic the cell membrane environment. nih.gov Solid-state NMR can also be employed to study the structure and orientation of AMP 143 when it is embedded within lipid bilayers. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides. hku.hk The CD spectrum of a peptide in the far-UV region (190-250 nm) provides information about its content of α-helices, β-sheets, and random coils. By recording the CD spectra of AMP 143 in different environments (e.g., buffer, TFE, lipid vesicles), it is possible to monitor conformational changes that may be crucial for its antimicrobial activity. cnr.it
Fluorescence Spectroscopy: The intrinsic fluorescence of aromatic amino acid residues, such as tryptophan and tyrosine, can be exploited to study the interaction of AMP 143 with lipid membranes. cnr.it A blue shift in the maximum emission wavelength of tryptophan fluorescence is indicative of the transfer of the residue from an aqueous to a more hydrophobic environment, such as the interior of a lipid bilayer. cnr.it Fluorescence quenching experiments can provide further details about the depth of peptide insertion into the membrane.
Advanced Microscopy Techniques for Visualizing Peptide-Microbe Interactions
Advanced microscopy techniques provide direct visual evidence of the effects of AMP 143 on microbial cells, offering valuable insights into its mechanism of action.
Confocal Laser Scanning Microscopy (CLSM): CLSM allows for the visualization of fluorescently labeled AMP 143 interacting with bacterial cells in three dimensions. nih.govmdpi.com By using fluorescent dyes that stain different cellular components (e.g., membrane, DNA), it is possible to observe the localization of the peptide and any resulting morphological changes in the bacteria. For instance, CLSM can be used to visualize the disruption of bacterial biofilms by AMP 143. mdpi.com
Electron Microscopy (EM): Electron microscopy, including both Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provides high-resolution images of the ultrastructural changes induced by AMP 143 in microbial cells. TEM can reveal alterations in the cell envelope, cytoplasm, and intracellular organelles. mdpi.comresearchgate.net SEM is used to visualize changes in the surface morphology of the microbes, such as the formation of pores or blebs on the cell surface.
Proteogenomics and Bioinformatics for Novel AMP Discovery and Characterization
Proteogenomics and bioinformatics are powerful computational approaches for the discovery of new antimicrobial peptides and the in silico characterization of their properties. nih.gov
Novel AMP Discovery: Genomic and proteomic databases can be mined using specialized algorithms to identify sequences with the characteristic features of AMPs, such as cationicity, amphipathicity, and specific sequence motifs. biorxiv.orgresearchgate.net These computational screening methods can significantly accelerate the discovery of novel AMPs, including potential variants or homologs of AMP 143. researchgate.net
In Silico Characterization: A variety of bioinformatics tools are used to predict the physicochemical properties of AMP 143, including its secondary structure, helical wheel projection, and propensity to interact with membranes. nih.gov Machine learning and deep learning models are increasingly being employed to predict the antimicrobial activity and spectrum of novel peptide sequences. researchgate.netmdpi.com
Development and Application of Model Membrane Systems in Mechanistic Studies
Model membrane systems are essential tools for studying the detailed molecular interactions between AMP 143 and lipid bilayers in a controlled environment. mdpi.com
Liposomes and Vesicles: Liposomes are spherical vesicles composed of one or more lipid bilayers, which can be prepared with various lipid compositions to mimic the membranes of different types of cells (e.g., bacterial, mammalian). mdpi.com The interaction of AMP 143 with liposomes can be studied using a variety of techniques, including fluorescence spectroscopy (to measure leakage of encapsulated dyes), dynamic light scattering (to detect changes in vesicle size), and calorimetry (to measure the thermodynamics of peptide-lipid interactions).
Lipid Monolayers: The insertion of AMP 143 into lipid monolayers at an air-water interface can be monitored by measuring changes in surface pressure. This technique provides information about the peptide's ability to penetrate and disrupt the packing of lipid molecules.
Supported Lipid Bilayers: Supported lipid bilayers are formed on a solid substrate and can be studied using techniques such as atomic force microscopy (AFM) and quartz crystal microbalance with dissipation monitoring (QCM-D). AFM can be used to visualize the effects of AMP 143 on the topography of the bilayer, such as the formation of pores or other defects.
Future Research Directions and Emerging Challenges for Antimicrobial Peptide 143
Unraveling Complex Interactions and Multi-Target Mechanisms of Action
Historically, the primary mechanism attributed to AMPs was the physical disruption of microbial cell membranes. nih.gov However, research now indicates that their modes of action are far more complex and multifaceted. nih.gov It is increasingly evident that AMPs can operate through various mechanisms, often targeting multiple pathways simultaneously, which may contribute to the low rates of resistance development observed with these molecules. researchgate.netfrontiersin.org
Future investigations are aimed at elucidating these diverse mechanisms, which can be broadly categorized into direct killing and immunomodulatory functions. nih.gov The direct antimicrobial activity is not limited to membrane permeabilization; AMPs can also translocate into the cytoplasm to interfere with essential intracellular processes. nih.gov These intracellular targets include the inhibition of nucleic acid (DNA and RNA) synthesis, protein synthesis, and enzymatic activity. nih.gov Furthermore, some AMPs can disrupt cell wall formation by binding to precursors like lipid II. nih.gov
Beyond direct killing, many AMPs play a crucial role in modulating the host's immune response, a function that is gaining significant attention. frontiersin.org They can influence inflammation, promote wound healing, and enhance the host's ability to clear infections. nih.gov Understanding the interplay between a peptide's structural features—such as its charge, amphipathicity, and hydrophobicity—and its specific mechanism of action is critical for developing peptides with desired therapeutic profiles. nih.gov The realization that AMPs have multiple modes of action opens up new avenues for designing therapeutics that not only kill pathogens directly but also harness the host's own immune system. nih.govfrontiersin.org
Addressing Production Scalability and Cost-Effectiveness for Research-Grade Peptide Quantities
To overcome this challenge, researchers are actively developing and optimizing recombinant production systems. These biotechnological approaches use genetically engineered organisms as "cell factories" to produce AMPs in a more scalable and cost-effective manner. acs.org Various host systems are being explored, each with its own set of advantages and challenges.
| Production System | Advantages | Challenges |
| Bacterial (e.g., E. coli) | Rapid growth, high yields, well-established genetics. nih.gov | Potential for endotoxin (B1171834) contamination, formation of inclusion bodies, toxicity of the AMP to the host. nih.gov |
| Yeast (e.g., Pichia pastoris) | Eukaryotic system capable of post-translational modifications, generally recognized as safe (GRAS). acs.orgnih.gov | Lower yields compared to bacteria, potential for hyperglycosylation. |
| Plants (Molecular Farming) | Low production costs, high scalability, inherent safety (no human pathogens). nih.govmdpi.com | Longer production cycles, complex downstream processing. mdpi.com |
Strategies such as expressing AMPs as part of a larger, non-toxic fusion protein have proven effective in bacterial systems, protecting the host cell from the peptide's antimicrobial activity and often simplifying purification. nih.govacs.org Recent advancements in optimizing expression and purification protocols have demonstrated the potential to significantly lower production costs, making recombinant methods highly competitive with chemical synthesis. researchgate.netnih.gov For instance, scaling up production in E. coli from a 100 mg to a 1000 mg batch has been shown to decrease the unit cost substantially. nih.gov The development of these robust biomanufacturing platforms is crucial for supplying the quantities of research-grade peptides needed to advance the field. nih.gov
Innovative Design Paradigms for Enhanced Specificity and Potency through Rational and De Novo Approaches
To improve the therapeutic potential of natural AMPs, researchers are employing innovative design strategies to create novel peptides with enhanced features. These paradigms generally fall into two categories: rational design and de novo design. nih.gov
Rational design involves modifying existing, naturally occurring peptides to improve their activity, increase their specificity for microbial targets, and reduce toxicity to host cells. researchgate.net This can be achieved by making targeted amino acid substitutions to alter key physicochemical properties. nih.gov
Key strategies in rational design include:
Modulating Hydrophobicity: Increasing hydrophobicity can enhance antimicrobial activity by promoting interaction with bacterial membranes, but excessive hydrophobicity may also lead to increased toxicity (hemolytic activity). frontiersin.orgmdpi.com
Altering Net Charge: Enhancing the positive charge of a peptide can improve its initial electrostatic attraction to negatively charged bacterial membranes. frontiersin.org
Truncation: Shortening peptide sequences can sometimes lead to analogs with improved activity while reducing production costs. frontiersin.org
Hybrid Peptides: Combining sequences from two different natural peptides can create a new molecule with synergistic or enhanced properties. researchgate.net
Both rational and de novo approaches are powerful tools for optimizing AMPs, aiming to create molecules with a wider therapeutic window—that is, high potency against pathogens and low toxicity to the host. nih.gov
Exploration of Novel Antimicrobial Peptide Sources and Expanding Natural Diversity
Nature remains a vast and largely untapped reservoir of novel AMPs. nih.gov These peptides have been discovered in virtually all forms of life, from bacteria and fungi to plants, insects, and marine invertebrates, as part of their innate defense mechanisms. frontiersin.orgmdpi.comnih.gov The immense structural and functional diversity of these natural peptides provides a rich library of templates for the development of new anti-infective agents. researchgate.net
Researchers are actively exploring diverse ecosystems to identify new AMPs with unique properties. nih.gov
| Source | Examples of Peptides/Families | Key Characteristics |
| Marine Organisms | Piscidins, Myticins | Adapted to high-salinity and high-microbial-load environments, offering unique structural motifs. frontiersin.orgmdpi.com |
| Insects | Cecropins, Defensins, Moricin | Part of a robust innate immune system, often showing broad-spectrum activity. nih.govfrontiersin.org |
| Plants | Defensins, Thionins, Snakins | Defend against a wide range of plant pathogens; some are stable and suitable for agricultural applications. nih.govmdpi.com |
| Amphibians | Magainins, Dermaseptins | Secreted from skin as a defense mechanism; among the first AMPs to be extensively studied. nih.govasm.org |
| Microorganisms | Nisin, Gramicidin (B1672133), Polymyxin | Often have narrow-spectrum activity (bacteriocins) or unique structures from non-ribosomal synthesis. asm.orgnih.govrsc.org |
| Mammals | Cathelicidins (e.g., LL-37), Defensins | Key components of the human innate immune system with both antimicrobial and immunomodulatory roles. nih.govmiragenews.com |
The exploration of these natural sources is being accelerated by advances in genomics, transcriptomics, and proteomics, which allow for the rapid identification of genes encoding potential AMPs from various organisms. mdpi.com This "genome mining" approach, combined with traditional biochemical isolation, continues to expand the known diversity of AMPs, providing new scaffolds and molecular blueprints for therapeutic design. frontiersin.org
Integration of Computational and Experimental Approaches for Accelerated Discovery and Development
The integration of computational and experimental methods has created a powerful synergy that is accelerating the discovery and optimization of AMPs. nih.govnih.gov Traditional experimental screening is often low-throughput and resource-intensive. acs.org Computational approaches, particularly those driven by artificial intelligence (AI) and machine learning (ML), can analyze vast datasets to identify patterns and predict the antimicrobial potential of peptide sequences, dramatically streamlining the development pipeline. nih.govplos.orgupenn.edu
This integrated workflow typically involves several stages:
In Silico Discovery and Design: AI/ML models are trained on large databases of known AMPs to learn the sequence and structural features that confer antimicrobial activity. nih.govmdpi.com These models can then be used to either screen existing genomic databases for novel AMPs or to design entirely new peptides (de novo design). mdpi.comproquest.com
Computational Pre-screening: Before synthesis, candidate peptides can be further evaluated using computational tools. Molecular dynamics (MD) simulations, for example, can model how a peptide interacts with a bacterial membrane, providing insights into its likely mechanism of action and membrane-disrupting capabilities. mdpi.comacs.org
Experimental Validation: The most promising candidates identified through computational screening are then synthesized and tested in the laboratory. mdpi.com This experimental feedback is crucial not only for validating the candidates but also for refining and improving the predictive power of the computational models for future discovery cycles. nih.gov
This iterative "design-build-test-learn" cycle, powered by the combination of AI and wet-lab experiments, significantly reduces the time and cost associated with discovering new AMPs. nih.govplos.org It allows researchers to explore the vast peptide sequence space more efficiently and focus experimental efforts on candidates with the highest probability of success. nih.gov
Q & A
Q. How should researchers design experiments to evaluate the antimicrobial efficacy of AMP-143 against drug-resistant pathogens?
Methodological Answer:
- Experimental Variables: Use standardized protocols to control variables such as pH, salt concentration, and microbial growth phase, as these factors significantly influence AMP activity .
- Dose-Response Curves: Perform minimum inhibitory concentration (MIC) assays under varying conditions to assess potency. Include cytotoxicity assays (e.g., hemolysis tests) to evaluate selectivity .
- Statistical Validation: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare results across biological replicates, ensuring reproducibility .
Q. What structural features of AMP-143 correlate with its mechanism of action, and how can these be analyzed?
Methodological Answer:
- Secondary Structure Prediction: Use tools like PyMOL or I-TASSER to model α-helical or β-sheet conformations (e.g., based on PDB templates like 2K6O for α-helical structures) .
- Membrane Interaction Assays: Employ circular dichroism (CD) spectroscopy to confirm structural stability in lipid environments, mimicking bacterial membranes .
- Functional Motif Identification: Scan sequences for cationic and hydrophobic residues using databases like APD3, which classifies motifs linked to pore formation or membrane disruption .
Q. Which databases provide reliable activity data and structural information for AMP-143 and related peptides?
Methodological Answer:
- APD3 (Antimicrobial Peptide Database): Search via sequence motifs (e.g., "DP" or "ILIKEAPD") to retrieve natural/synthetic analogs of AMP-143, including MIC values and structural metadata .
- DBAASP v.2: Filter results by experimental conditions (e.g., pH 7.4, 150 mM NaCl) to compare AMP-143’s activity under physiologically relevant parameters .
- CAMPR4: Use its machine learning tools to predict AMP-143’s activity spectrum against Gram-negative/-positive pathogens .
Advanced Research Questions
Q. How can machine learning (ML) optimize the design of AMP-143 derivatives with enhanced stability and reduced toxicity?
Methodological Answer:
- Feature Engineering: Train models using Chou’s pseudo-amino acid composition (PseAAC) to encode sequence-structure relationships .
- Algorithm Selection: Apply random forest or gradient boosting to predict hemolytic activity, leveraging datasets like APD3 and DBAASP .
- Validation: Synthesize top candidates and validate via in vitro assays (e.g., time-kill kinetics against Staphylococcus aureus biofilms) .
Q. How should researchers resolve contradictions in AMP-143’s reported efficacy across studies?
Methodological Answer:
- Meta-Analysis Framework: Aggregate data from CAMPR4, DBAASP, and APD3, stratifying results by testing conditions (e.g., cation-adjusted Mueller-Hinton broth vs. LB media) .
- Sensitivity Analysis: Use multivariate regression to identify confounding variables (e.g., serum protein interference) .
- Standardized Reporting: Adopt MENS (Minimum Information About an Antimicrobial Peptide Sequence) guidelines to ensure data comparability .
Q. What strategies enable the engineering of AMP-143 for surface-coating applications without compromising activity?
Methodological Answer:
- Modular Design: Fuse AMP-143 with solid-binding peptides (e.g., Ti-binding motifs) and spacer domains (e.g., (G4S)₂ linkers) to enhance material adhesion .
- Oxidative Polymerization: Optimize coating protocols using dopamine-mediated fixation on titanium or silicone surfaces, followed by SEM/confocal microscopy to verify biofilm inhibition .
- Activity Retention Testing: Compare pre- and post-coating MIC values against Pseudomonas aeruginosa to assess functional retention .
Critical Research Gaps and Future Directions
- In Vivo Modeling: Develop murine infection models to test AMP-143’s efficacy in physiological environments with host proteins .
- Synergy Studies: Screen AMP-143 in combination with β-lactams or vancomycin to combat resistance .
- AI-Driven Discovery: Integrate generative adversarial networks (GANs) to design novel AMP-143 analogs with non-canonical amino acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
